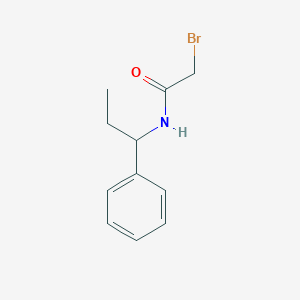

2-bromo-N-(1-phenylpropyl)acetamide

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(1-phenylpropyl)acetamide typically involves the reaction of 2-bromoacetamide with 1-phenylpropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2-bromoacetamide+1-phenylpropylamine→this compound

The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran, and a base such as triethylamine is often added to neutralize the hydrogen bromide formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully monitored, and purification steps such as recrystallization or chromatography are employed to obtain the final product .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The α-bromo group undergoes S<sub>N</sub>2 displacement with nucleophiles, forming substituted acetamides. This reaction is facilitated by the electron-withdrawing amide group, which polarizes the C–Br bond.

Example Reactions:

-

Replacement with Amines :

Reacting 2-bromo-N-(1-phenylpropyl)acetamide with cyclen (1,4,7,10-tetraazacyclododecane) in anhydrous acetonitrile under reflux yields a trisubstituted macrocycle via bromide displacement : -

Hydrolysis :

Treatment with aqueous NaOH replaces Br with –OH, forming N-(1-phenylpropyl)acetamide :

Key Reaction Conditions:

| Nucleophile | Solvent | Temperature | Catalyst | Yield Range |

|---|---|---|---|---|

| Cyclen | CH₃CN | Reflux | K₂CO₃ | 40% |

| OH⁻ | H₂O | RT | – | >70% |

Alkylation Reactions

The bromoacetamide acts as an alkylating agent, transferring its α-carbon to nucleophilic substrates like amines or thiols.

Example:

-

Formation of Thioacetamides :

Reacting with thiols (e.g., mercapto-N-methylacetamide) in polar solvents (DMF, DMSO) at 60°C yields thioether-linked acetamides :

Cross-Coupling Reactions

The bromide participates in palladium-catalyzed couplings to form C–C or C–heteroatom bonds.

Example:

-

Cyanation :

Using Pd(PPh₃)₄ and Zn(CN)₂ in DMF at 110°C replaces Br with –CN, forming cyanoacetamide derivatives :

Radical-Mediated Reactions

Under radical initiation (e.g., BPO, light), the C–Br bond undergoes homolysis, enabling difunctionalization of alkenes or alkynes .

Example:

-

Addition to Styrenes :

In the presence of HPF₆ and BPO, this compound adds across styrenes to form γ-bromoacetamide derivatives :

Hydrolysis and Stability

The amide group is stable under basic conditions but hydrolyzes in strong acids to form carboxylic acids. For example:

Applications De Recherche Scientifique

2-Bromo-N-(1-phenylpropyl)acetamide has several scientific research applications, including:

Proteomics research: Used as a biochemical tool to study protein interactions and modifications.

Pharmaceutical testing: Employed as a reference standard in pharmaceutical research to evaluate the efficacy and safety of new drug candidates.

Chemical synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

Mécanisme D'action

The mechanism of action of 2-bromo-N-(1-phenylpropyl)acetamide involves its interaction with specific molecular targets. The bromine atom in the compound can participate in electrophilic substitution reactions, making it a useful reagent in organic synthesis. Additionally, the amide group can form hydrogen bonds with biological molecules, influencing their structure and function .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Bromoacetamide: A simpler compound with similar reactivity but lacking the phenylpropyl group.

N-Phenylacetamide: Lacks the bromine atom but has similar amide functionality.

1-Phenylpropylamine: Contains the phenylpropyl group but lacks the bromine and amide functionalities.

Uniqueness

The combination of these functional groups allows for diverse chemical transformations and interactions with biological molecules .

Activité Biologique

2-Bromo-N-(1-phenylpropyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound is characterized by the presence of a bromine atom, a phenyl group, and an acetamide functional group. Its molecular formula is , and it has a CAS number of 1028257-98-8.

The biological activity of this compound can be attributed to its interaction with various molecular targets. It is believed to modulate the activity of ion channels and enzymes involved in cellular signaling pathways. Specifically, compounds with similar structures have been shown to interact with the Transient Receptor Potential (Trp) channels, particularly TrpA1, which plays a significant role in pain perception and inflammatory responses .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against certain enzymes and receptors. For example, structural analogs have shown varying degrees of inhibition against phosphoinositide-3-kinases (PI3K), which are crucial for cell signaling related to growth and metabolism .

| Compound | Target | IC50 (μM) |

|---|---|---|

| This compound | PI3K-C2α | TBD |

| Analog A | PI3K-C2α | 0.83 |

| Analog B | PI3K-C2α | 0.40 |

Case Studies

A notable study investigated the analgesic properties of N-(2-alkyleneimino-3-phenylpropyl)acetamide derivatives, which include structures similar to this compound. These derivatives were found to inhibit TrpA1 channels effectively, leading to reduced pain sensations in animal models .

Pharmacological Implications

The pharmacological implications of this compound are significant, particularly in the context of pain management and inflammatory diseases. The ability to modulate ion channels like TrpA1 suggests potential therapeutic applications in treating conditions such as neuropathic pain and pruritus.

Propriétés

IUPAC Name |

2-bromo-N-(1-phenylpropyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c1-2-10(13-11(14)8-12)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAPHGMLKADNBMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)NC(=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.